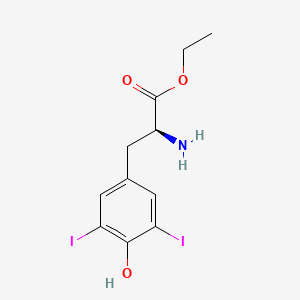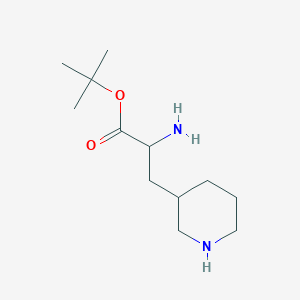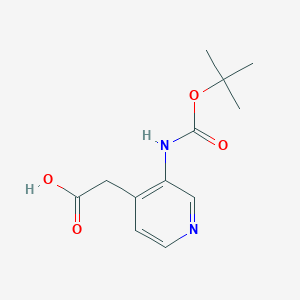
2-(3-Oxopiperidin-1-YL)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidineacetonitrile, 3-oxo- is a chemical compound with the molecular formula C7H10N2O It is a derivative of piperidine, a six-membered heterocyclic amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Piperidineacetonitrile, 3-oxo- can be synthesized through several methods. One common approach involves the reaction of piperidine with acetonitrile in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, with the temperature maintained around 110°C for optimal yield .
Industrial Production Methods: Industrial production of 1-Piperidineacetonitrile, 3-oxo- often involves large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors is also explored to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Piperidineacetonitrile, 3-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Produces oxo derivatives.
Reduction: Yields amine derivatives.
Substitution: Results in various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Piperidineacetonitrile, 3-oxo- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a building block in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-Piperidineacetonitrile, 3-oxo- exerts its effects involves interactions with various molecular targets. It can modulate signaling pathways such as NF-κB and PI3K/Akt, which are crucial in cellular processes like apoptosis and proliferation. The compound’s ability to induce apoptosis in cancer cells is particularly noteworthy .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A basic structure similar to 1-Piperidineacetonitrile, 3-oxo-, widely used in medicinal chemistry.
Pyridine: Another nitrogen-containing heterocycle with diverse applications.
Quinoline: Known for its use in antimalarial drugs.
1,3,4-Thiadiazole: Exhibits various biological activities.
Pyrazole: Used in the synthesis of pharmaceuticals
Uniqueness: 1-Piperidineacetonitrile, 3-oxo- is unique due to its specific structural features and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Eigenschaften
Molekularformel |
C7H10N2O |
|---|---|
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
2-(3-oxopiperidin-1-yl)acetonitrile |
InChI |
InChI=1S/C7H10N2O/c8-3-5-9-4-1-2-7(10)6-9/h1-2,4-6H2 |
InChI-Schlüssel |
USJMKTQWLOQYIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)CN(C1)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Boc-4-([2-(2-bromophenyl)ethylamino]methyl)piperidine](/img/structure/B12447821.png)
![(2E)-3-(3,4-dimethoxyphenyl)-1-{1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]cyclohexyl}prop-2-en-1-one](/img/structure/B12447827.png)
![benzyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]-3-fluoropiperidine-1-carboxylate](/img/structure/B12447836.png)
![N,N'-bis[4-(acetylsulfamoyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B12447842.png)
![2'-(di-tert-butylphosphanyl)-N,N-dimethyl-[1,1'-biphenyl]-2-amine methylene chloride {2'-amino-[1,1'-biphenyl]-2-yl}palladiumylium mesylate](/img/structure/B12447850.png)
![2-Amino-5-[(Dimethylamino)methyl]-4-(4-fluorophenyl)thiazole](/img/structure/B12447851.png)




![N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B12447893.png)

